N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Dopamine D4 Receptor GPCR Binding Neurological Disorders

Procure this 2,4-disubstituted pteridine (CAS 946298-45-9) for high-value kinase & GPCR SAR. The unique 3-chloro-4-methylaniline motif creates a steric/electronic profile distinct from the 4-Cl isomer (D4 IC50 0.057 nM) or 3,4-dimethyl variant (MDA-MB-231 IC50 15 µM). Vendor-reported FLT3 inhibition makes it a strategic entry point for AML lead optimization. Use to map D4 binding-pocket requirements, generate ADME data points (LogP 3.0), and serve as a selectivity control for anti-inflammatory pteridine scaffolds. Standard supply at ≥95% purity; larger quantities or custom synthesis available on request.

Molecular Formula C18H20ClN7
Molecular Weight 369.86
CAS No. 946298-45-9
Cat. No. B3004547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
CAS946298-45-9
Molecular FormulaC18H20ClN7
Molecular Weight369.86
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)Cl
InChIInChI=1S/C18H20ClN7/c1-12-3-4-13(11-14(12)19)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(2)8-10-26/h3-6,11H,7-10H2,1-2H3,(H,21,22,23,24)
InChIKeyCWMLEYNVQJUIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946298-45-9): Core Identity and Kinase-Targeted Scaffold


N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946298-45-9) is a synthetic, small-molecule pteridine derivative with the molecular formula C18H20ClN7 and a molecular weight of 369.86 g/mol [1]. The compound incorporates a 3-chloro-4-methylaniline moiety at the C-4 amine position and a 4-methylpiperazine substituent at the C-2 position of the pteridine core. It is typically supplied at ≥95% purity for research use [1]. As part of the broader 2,4-disubstituted pteridine class, this scaffold has been investigated as a kinase inhibitor, with published studies on closely related analogs demonstrating potent binding to targets such as the dopamine D4 receptor and FLT3 kinase . However, publicly available quantitative bioactivity data specifically for this compound remains limited as of the current evidence cutoff.

Why N-(3-Chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946298-45-9) Cannot Be Readily Substituted by In-Class Analogs


The specific substitution pattern of a chloro and methyl group on the aniline ring, combined with the N-methylpiperazine moiety, creates a unique steric and electronic environment that directly influences target binding and selectivity. Even minor structural modifications among pteridine analogs can lead to drastic shifts in potency. For instance, the closely related N-(4-chlorophenyl) isomer exhibits a reported dopamine D4 receptor IC50 of 0.057 nM , while the N-(3,4-dimethylphenyl) variant shows an antiproliferative IC50 of 15 µM against MDA-MB-231 cells . These data underscore a fundamental principle of the scaffold: the position and nature of the aryl substituent are critical determinants of activity, and generic substitution without direct comparative data carries a high risk of selecting a compound with a completely different pharmacological profile. The 3-chloro-4-methyl pattern of this compound represents a distinct chemical vector for probing kinase and GPCR targets where such substitution is required for optimal fit.

Quantitative Differentiation Evidence for N-(3-Chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946298-45-9)


Substituent-Driven Selectivity vs. N-(4-Chlorophenyl) Analog in Dopamine D4 Receptor Binding

The incorporation of a 3-chloro-4-methylphenyl group, as opposed to the 4-chlorophenyl group found in the potent analog, is predicted to alter the binding pose within the dopamine D4 receptor. While the N-(4-chlorophenyl) analog demonstrates a reported IC50 of 0.057 nM , no publicly available binding data for the target compound exists for direct comparison [1]. This lack of data highlights a critical knowledge gap; procurement of the target compound would be for the specific purpose of generating this comparative selectivity data to explore the role of the methyl substituent.

Dopamine D4 Receptor GPCR Binding Neurological Disorders

Reported Kinase Inhibition Profile: FLT3 as a Potential Target Differentiator

A vendor report indicates that N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine inhibits FLT3 kinase, a key driver in acute myeloid leukemia (AML) . This is a notable differentiator, as the anti-inflammatory analog 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f) shows no such kinase activity but instead demonstrates 41% efficacy in an in vivo colitis model at 0.01 mmol/kg [1]. The target compound's reported FLT3 activity positions it within a distinct therapeutic area compared to other pteridine-based tool compounds, though the lack of a reported IC50 value for the FLT3 inhibition prevents a quantitative comparison at this stage.

FLT3 Kinase Hematological Malignancies Kinase Inhibition

ClogP and Physicochemical Differentiation from N-(4-Fluorophenyl) Analog

The computed partition coefficient (XLogP3-AA) for N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is 3.0 [1]. This value suggests moderate lipophilicity, which impacts membrane permeability and solubility. In contrast, the N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine analog is reported to have enhanced metabolic stability due to the fluorine substituent [2]. While no quantitative metabolic stability data is available for the target compound, the higher lipophilicity (conferred by chlorine and methyl versus fluorine) can be a critical selection criterion for research programs requiring specific ADME profiles, such as CNS penetration or avoidance of CYP450 metabolism.

Physicochemical Properties Lipophilicity Drug-likeness

Evidence-Backed Application Scenarios for Procuring N-(3-Chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946298-45-9)


Structure-Activity Relationship (SAR) Probe for FLT3 Kinase in Hematological Malignancy Research

Based on vendor-reported FLT3 inhibition, the primary procurement scenario is as a starting point in a medicinal chemistry program targeting FLT3-driven acute myeloid leukemia (AML) . The compound would be used to generate quantitative IC50 data against FLT3 and counter-screened against a panel of kinases (e.g., c-KIT, PDGFR) to establish its selectivity profile, which is currently undefined. This data would be compared to known FLT3 inhibitors to position the compound within the competitive landscape.

Dopamine D4 Receptor Pharmacophore Refinement

As part of a SAR campaign following the highly potent N-(4-chlorophenyl) analog (D4 IC50 = 0.057 nM), this compound can be used to test the steric and electronic requirements of the D4 receptor's binding pocket for a meta-chloro, para-methyl substitution pattern . The resulting affinity data would be critical for optimizing D4 ligands for psychiatric drug discovery.

Physicochemical and ADME Profiling as a Tool Compound

The unique combination of a 3-chloro-4-methylaniline and an N-methylpiperazine group gives this compound a distinct LogP value of 3.0 [1]. Procurement is justified for studies aiming to correlate this specific substitution pattern with in vitro ADME parameters (e.g., microsomal stability, permeability in Caco-2 assays), providing valuable data points for pharmacokinetic lead optimization.

Negative Control for Anti-inflammatory Pteridine Studies

Given that another 2-(4-methylpiperazin-1-yl)pteridin-4-amine analog (18f) is a potent anti-inflammatory agent in a rat colitis model [2], the target compound, with its reported kinase activity, can serve as a selectivity control to demonstrate that the anti-inflammatory effect is not a general property of the scaffold but is driven by specific aniline modifications.

Quote Request

Request a Quote for N-(3-chloro-4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.